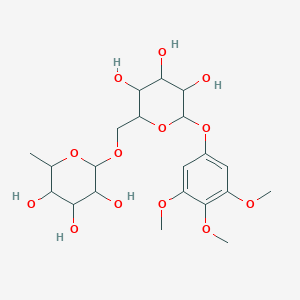

Antiarol rutinoside

Description

Properties

IUPAC Name |

2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXSSIBZAQOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Antiarol Rutinoside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, a phenolic glycoside, has emerged as a molecule of interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, methods for its isolation, and its known biological effects. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development. The aglycone of this compound is Antiarol, which is chemically identified as 3,4,5-trimethoxyphenol.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented sources are Pinus yunnanensis and Mallotus microcarpus. While the aglycone, antiarol, has been found in other plants, the rutinoside conjugate appears to be less common.

Quantitative Data on this compound Occurrence

Currently, there is a notable scarcity of published quantitative data detailing the specific yield or concentration of this compound from its natural sources. Further research is required to establish the precise quantities of this compound in various plant tissues. The following table summarizes the known plant sources.

| Plant Species | Family | Plant Part | Reference |

| Pinus yunnanensis | Pinaceae | Bark | [1] |

| Mallotus microcarpus | Euphorbiaceae | Stems | [2] |

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively documented in publicly available literature. However, based on established methodologies for the isolation of phenolic glycosides from plant materials, a generalizable workflow can be proposed.

General Protocol for Extraction and Isolation of Phenolic Glycosides

This protocol is a representative example and may require optimization based on the specific plant matrix.

-

Plant Material Preparation:

-

Air-dry the plant material (e.g., bark or stems) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

-

Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethanol and water, to separate the components based on polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile and water) to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

-

Visualization of Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, preliminary research and studies on its aglycone and related phenolic glycosides suggest potential cytotoxic and antioxidant properties.

Cytotoxicity

This compound has been identified as a cytotoxic constituent of Mallotus microcarpus. While the specific mechanisms are not fully elucidated for the rutinoside form, phenolic compounds and their glycosides are known to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The aglycone, 3,4,5-trimethoxyphenol, is a component of chalcones that have been shown to selectively inhibit oncogenic K-Ras signaling.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring of the aglycone and the sugar moiety in this compound suggests that it may also possess antioxidant activity.

Postulated Signaling Pathways in Cytotoxicity

Based on the known mechanisms of similar phenolic compounds, the cytotoxic effects of this compound could potentially involve the modulation of key signaling pathways that regulate cell survival and apoptosis. A postulated pathway is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a natural phenolic glycoside with potential cytotoxic and antioxidant activities. While its natural sources have been identified as Pinus yunnanensis and Mallotus microcarpus, further research is needed to quantify its abundance and to fully elucidate its pharmacological properties and mechanisms of action. The development of optimized isolation protocols will be crucial for obtaining sufficient quantities of this compound for in-depth biological evaluation and potential therapeutic development. The information presented in this guide serves as a foundation for future research into this promising natural product.

References

- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cytotoxic Potential of Phenolic Glycosides from Stipagrostis plumosa | Semantic Scholar [semanticscholar.org]

Unveiling the Bioactive Potential of Antiarol Rutinoside: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the biological activities of Antiarol rutinoside (CAS No. 261351-23-9), a phenolic glycoside with promising therapeutic applications. This document, intended for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge on its cytotoxic and antioxidant properties, providing detailed experimental protocols and quantitative data to facilitate further investigation and development.

This compound (C₂₁H₃₂O₁₃, M.W. 492.47 g/mol ) is a natural compound isolated from several plant species, including but not limited to Pinus yunnanensis, Antiaris africana, Mallotus microcarpus, Parthenocissus tricuspidata, and Miliusa balansae.[1] Emerging research has highlighted its potential in oncology and as a protective agent against oxidative stress.

Cytotoxic Activity Against Cancer Cell Lines

Recent studies have demonstrated the potent cytotoxic effects of this compound against specific cancer cell lines. Notably, its efficacy against epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI)-resistant human lung cancer A549 cells has been documented, suggesting its potential in overcoming drug resistance in cancer therapy.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | A549 (EGFR-TKI-resistant Human Lung Cancer) | 19.5 ± 2.2 |

| This compound | MCF-7 (Human Breast Cancer) | 19.6 ± 1.56 |

| Camptothecin (Reference) | A549 (EGFR-TKI-resistant Human Lung Cancer) | Not explicitly stated in the provided text, but this compound was compared to it. |

| Camptothecin (Reference) | MCF-7 (Human Breast Cancer) | Not explicitly stated in the provided text, but this compound was compared to it. |

| Data sourced from a study on the cytotoxic constituents of Mallotus microcarpus.[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (A549 and MCF-7) were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that caused a 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curve.

Antioxidant Activity

This compound has also been identified as a component in plant extracts exhibiting antioxidant properties. The free radical scavenging activity of a decoction containing this compound has been quantified, demonstrating its potential to mitigate oxidative stress.

Quantitative Antioxidant Data

| Extract | Assay | IC₅₀ (µg/mL) |

| Pentadesma butyracea stem bark decoction (containing this compound) | DPPH Radical Scavenging | 23.5 ± 2.1 |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 6.2 ± 1.2 |

| Data from a phytochemical analysis of Pentadesma butyracea decoctions.[3][4] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

-

Sample Preparation: A solution of the plant extract containing this compound was prepared in methanol at various concentrations.

-

Reaction Mixture: 100 µL of the sample solution was mixed with 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubation: The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from the plot of scavenging activity against the sample concentration.

Further Research and Signaling Pathways

While the cytotoxic and antioxidant activities of this compound are established to some extent, the underlying molecular mechanisms and signaling pathways are not yet fully elucidated. Preliminary research on other rutinoside-containing flavonoids suggests potential involvement in key cellular signaling cascades. For instance, some flavonoids are known to modulate the NF-κB and MAPK signaling pathways, which are critical in inflammation.[5][6] Additionally, the apoptotic effects of flavonoids can be influenced by the presence of a rutinoside moiety, suggesting that this compound may interact with apoptosis-related pathways.[7] Further investigation is warranted to determine the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

This technical guide provides a foundational understanding of the biological activities of this compound. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development of novel therapeutics based on this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fortunejournals.com [fortunejournals.com]

- 5. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Rutinoside at C7 attenuates the apoptosis-inducing activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Kaempferol-3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-rutinoside, a flavonoid glycoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potent antioxidant properties. While occasionally referred to by other names, its established chemical identity is crucial for consistent scientific discourse. This technical guide provides a comprehensive overview of the antioxidant activities of kaempferol-3-O-rutinoside, detailing its mechanisms of action, quantitative efficacy, and the cellular pathways it modulates. The information presented herein is intended to support further research and development of this promising natural compound.

Mechanism of Antioxidant Action

The antioxidant capacity of kaempferol-3-O-rutinoside is multifaceted, encompassing both direct and indirect mechanisms.

Direct Antioxidant Activity: Kaempferol-3-O-rutinoside can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating the radical chain reaction. This free-radical scavenging ability is a key contributor to its antioxidant effect. The structural arrangement of hydroxyl groups on the flavonoid backbone is critical for this activity.

Indirect Antioxidant Activity: Beyond direct scavenging, kaempferol-3-O-rutinoside exerts indirect antioxidant effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. These pathways include:

-

NF-κB Signaling Pathway: Kaempferol-3-O-rutinoside has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By doing so, it can suppress the expression of pro-inflammatory and pro-oxidant genes.

-

MAPK Signaling Pathway: This compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses. By influencing this pathway, kaempferol-3-O-rutinoside can mitigate oxidative stress-induced cellular damage.

-

Nrf2 Signaling Pathway: Kaempferol-3-O-rutinoside is an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense against oxidative stress.

Quantitative Antioxidant Activity

The antioxidant efficacy of kaempferol-3-O-rutinoside has been quantified using various in vitro assays. The following tables summarize the available data.

Table 1: Radical Scavenging Activity of Kaempferol-3-O-rutinoside

| Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 |

| DPPH | Not Reported | 83.57 ± 1.28 | Not Reported | Not Reported |

| DPPH | ~25.3 | ~15 | Kaempferol | ~17.1 µM |

| ABTS | ~42.3 | ~25 | Kaempferol | ~20.3 µM |

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC)

| Assay | Result | Units | Reference Compound |

| FRAP | Data not available in reviewed literature | mmol Fe²⁺/g | Not applicable |

| ORAC | Data not available in reviewed literature | µmol TE/g | Not applicable |

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of kaempferol-3-O-rutinoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of kaempferol-3-O-rutinoside in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a blank (solvent without the compound) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Include a blank and a positive control.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the kaempferol-3-O-rutinoside solution.

-

Add 190 µL of the freshly prepared FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as mmol of Fe²⁺ equivalents per gram of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by kaempferol-3-O-rutinoside and a typical experimental workflow for assessing its antioxidant activity.

Unveiling the Antimicrobial Potential of Flavonoid Rutinosides: A Technical Guide

An In-depth Examination of the Antimicrobial Efficacy, Mechanisms of Action, and Experimental Protocols of Flavonoid Rutinosides, with a Focus on Rutin.

Introduction

Flavonoid rutinosides, a class of glycosidic flavonoids characterized by the presence of a rutinose (a disaccharide of rhamnose and glucose) moiety, have garnered significant attention within the scientific community for their diverse pharmacological properties. Among these, their antimicrobial activities present a promising avenue for the development of novel therapeutic agents, particularly in an era of escalating antibiotic resistance. This technical guide provides a comprehensive overview of the antimicrobial effects of flavonoid rutinosides, with a primary focus on the extensively studied compound, rutin (quercetin-3-O-rutinoside). Due to the scarcity of scientific literature pertaining to "Antiarol rutinoside," this document will synthesize the available data on structurally related and well-documented flavonoid rutinosides to offer a robust resource for researchers, scientists, and drug development professionals.

This guide will delve into the quantitative antimicrobial data, detailed experimental methodologies, and the underlying mechanisms of action. Visual representations of key pathways and workflows are provided to facilitate a deeper understanding of the subject matter.

Data Presentation: Antimicrobial Activity of Flavonoid Rutinosides

The antimicrobial efficacy of flavonoid rutinosides has been evaluated against a spectrum of pathogenic bacteria and fungi. The most common metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the reported MIC values for rutin and other relevant flavonoid rutinosides against various microorganisms.

Table 1: Antibacterial Activity of Rutin (Quercetin-3-O-rutinoside)

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 125 - 1000 | [1][2] |

| Escherichia coli | Clinical Isolates | 125 - 1000 | [2] |

| Bacillus cereus | - | 350 | [3] |

| Salmonella enteritidis | - | 250 | [3] |

| Proteus vulgaris | - | Inhibitory effects noted | [4] |

| Shigella sonnei | - | Inhibitory effects noted | [4] |

| Klebsiella sp. | - | Inhibitory effects noted | [4] |

| Pseudomonas aeruginosa | - | Antimicrobial activity documented | [4] |

| Bacillus subtilis | - | Antimicrobial activity documented | [4] |

Table 2: Antifungal Activity of Rutin (Quercetin-3-O-rutinoside)

| Fungus | Strain | MIC (µg/mL) | Reference |

| Candida gattii | - | 60 | [4] |

| Candida albicans | - | 16 | [5] |

| Candida krusei | - | 32 | [5] |

Table 3: Antibacterial Activity of Other Flavonoid Rutinosides

| Compound | Bacterium | Strain(s) | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |

| Kaempferol-3-O-rutinoside | Various Gram-positive and Gram-negative | - | 0.08 - 0.64 | 8.5 - 20.5 | [6] |

| Isorhamnetin-3-O-rutinoside | Various Gram-positive and Gram-negative | - | 0.08 - 0.64 | 8.5 - 20.5 | [6] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of flavonoid rutinosides is multifaceted, involving several mechanisms that disrupt essential cellular processes in microorganisms.

-

Inhibition of Nucleic Acid Synthesis: One of the primary mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria. Rutin has been shown to inhibit this enzyme, thereby preventing bacterial proliferation.[7][8]

-

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the function of the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and the leakage of essential intracellular components.[1][8] This disruption can also dissipate the membrane potential, affecting cellular energy production.

-

Inhibition of Energy Metabolism: Rutin and other flavonoids can inhibit bacterial energy metabolism, further compromising the viability of the microorganisms.[7][8]

-

Inhibition of Virulence Factors: Rutin has been observed to suppress the production of various virulence factors in Pseudomonas aeruginosa, including proteases, pyocyanin, rhamnolipids, and elastase. This is achieved by downregulating the expression of genes involved in quorum sensing, a bacterial communication system that controls virulence.

-

Synergistic Effects with Antibiotics: Rutin has demonstrated synergistic effects when combined with conventional antibiotics, such as amikacin.[1][2] It is proposed that rutin damages the bacterial cell wall and membrane, increasing their permeability and allowing the antibiotic to penetrate the cell more effectively.[1]

Below is a diagram illustrating the proposed antimicrobial mechanisms of action for flavonoid rutinosides.

Caption: Proposed antimicrobial mechanisms of flavonoid rutinosides.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial activity. The following protocols are commonly employed in the evaluation of flavonoid rutinosides.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

a. Preparation of Inoculum:

-

A pure culture of the test microorganism is grown on an appropriate agar medium.

-

Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The broth culture is incubated until it reaches a specified turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

The culture is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

-

A serial two-fold dilution of the flavonoid rutinoside is prepared in a 96-well microtiter plate using the appropriate broth.

-

The standardized inoculum is added to each well.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for the broth microdilution assay.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone.

a. Preparation of Plates:

-

A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

b. Assay Procedure:

-

Sterile paper disks of a standard diameter are impregnated with a known concentration of the flavonoid rutinoside.

-

The disks are placed on the inoculated agar surface.

-

The plate is incubated under suitable conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Conclusion

The available scientific evidence strongly supports the antimicrobial potential of flavonoid rutinosides, particularly rutin. Their multifaceted mechanisms of action, including the inhibition of essential enzymes, disruption of membrane function, and interference with virulence, make them attractive candidates for further investigation as novel antimicrobial agents or as adjuvants to enhance the efficacy of existing antibiotics. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these compounds. While the data for "this compound" is not currently available, the comprehensive information on related flavonoid rutinosides presented herein offers a valuable foundation for future research and development in this promising field. Further studies are warranted to explore the full therapeutic potential of this class of natural compounds in combating microbial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Citrus Flavonoids as Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Antiarol Rutinoside: A Technical Guide for Researchers

Introduction

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of interest for its potential therapeutic applications. Structurally, it consists of an antiarol (3,4,5-trimethoxyphenol) aglycone linked to a rutinose sugar moiety.[1][2][3][4][5] While direct and extensive research on the anti-inflammatory properties of this compound is still in its nascent stages, the known bioactivities of its constituent parts and related molecules provide a strong rationale for its investigation as a novel anti-inflammatory agent. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anti-inflammatory mechanisms of this compound, detailed experimental protocols for its evaluation, and a structured presentation of relevant quantitative data from closely related compounds.

Core Concepts: The Inflammatory Cascade and Potential Intervention by this compound

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. Their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The therapeutic potential of this compound is predicated on its ability to modulate these pathways. Its aglycone, antiarol, as a methoxyphenolic compound, is structurally related to other known anti-inflammatory agents.[6][7][8] The rutinoside moiety may influence the compound's bioavailability and interaction with molecular targets.

Quantitative Data on Related Compounds

To date, specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in peer-reviewed literature. However, data from studies on its aglycone, Antiarol (3,4,5-Trimethoxyphenol), and other structurally related flavonoid rutinosides, such as Kaempferol-3-O-β-rutinoside, offer valuable insights into its potential efficacy. The following tables summarize key findings from these related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Compounds Related to this compound

| Compound | Model System | Target | Metric | Value | Reference |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | NO Production | Inhibition | Dose-dependent | [9] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | TNF-α Expression | Inhibition | Dose-dependent | [9] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | IL-6 Expression | Inhibition | Dose-dependent | [9] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | iNOS Expression | Inhibition | Dose-dependent | [9] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | COX-2 Expression | Inhibition | Dose-dependent | [9] |

Table 2: In Vivo Anti-inflammatory Activity of Compounds Related to this compound

| Compound | Model System | Dosage | Effect | Reference |

| 3,4,5-Trimethoxybenzyl alcohol conjugate of Ketoprofen | Carrageenan-induced rat paw edema | - | 91% edema reduction | [10] |

| 3,4,5-Trimethoxybenzyl alcohol conjugate of Ibuprofen | Carrageenan-induced rat paw edema | - | 67% edema reduction | [10] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main subfamilies are ERK, JNK, and p38 MAPK. Activation of these pathways leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

References

- 1. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Buy this compound | 261351-23-9 [smolecule.com]

- 5. Antiarol rutinoside_261351-23-9_BioBioPha co., ltd. (BBP) [hxchem.net]

- 6. d-nb.info [d-nb.info]

- 7. 3,4,5-Trimethoxyphenol|CAS 642-71-7|High Purity [benchchem.com]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Secondary Metabolites of Mallotus microcarpus: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites isolated from Mallotus microcarpus, a plant belonging to the Euphorbiaceae family. This document summarizes the key chemical constituents, their cytotoxic activities, and detailed experimental protocols relevant to their study. Furthermore, it presents visual representations of a general experimental workflow for the isolation and screening of these compounds, alongside a putative signaling pathway illustrating a potential mechanism of action for the identified cytotoxic agents.

Core Data Presentation

The following tables summarize the secondary metabolites isolated from the methanolic extract of the stems of Mallotus microcarpus and their reported cytotoxic activities against human cancer cell lines.

Table 1: Secondary Metabolites Isolated from Mallotus microcarpus

| Compound ID | Compound Name | Chemical Class |

| 1 | 3-methoxybenzensulfonic acid 4-O-β-D-glucopyranoside | Phenylpropanoid Glycoside |

| 2 | Leonuriside A | Phenylpropanoid Glycoside |

| 3 | Antiarol rutinoside | - |

| 4 | Erigeside C | - |

| 5 | Methyl salicylate 2-rutinoside | Phenolic Glycoside |

| 6 | 3,4′-dihydroxypropiophenone 3-O-β-D-glucopyranoside | Phenolic Glycoside |

| 7 | Coniferin | Phenylpropanoid Glycoside |

| 8 | Syringin | Phenylpropanoid Glycoside |

| 9 | (1R,2R)-Guaiacylglycerol | Lignan |

| 10 | (1R,2S)-Hovetrichoside A | Phenylpropanoid Glycoside |

| 11 | Zansimuloside A | - |

Table 2: Cytotoxic Activity of Compounds from Mallotus microcarpus (IC50 in µM) [1][2]

| Compound | A549 (EGFR-TKI-resistant Human Lung Cancer) | MCF-7 (Human Breast Cancer) |

| 1 | 9.3 ± 1.1 | 1.07 ± 0.11 |

| 2 | 17.5 ± 2.1 | 0.48 ± 0.02 |

| 3 | 19.5 ± 2.2 | 19.6 ± 1.56 |

| 4 | 21.7 ± 2.7 | >30 |

| 5 | 9.1 ± 0.8 | 6.9 ± 0.78 |

| 6 | 26.6 ± 3.3 | 1.65 ± 0.34 |

| 7 | >30 | >30 |

| 8 | >30 | 8.3 ± 1.2 |

| 9 | >30 | >30 |

| 10 | 23.8 ± 2.3 | 1.8 ± 0.7 |

| 11 | >30 | >30 |

| Camptothecin (Control) | - | - |

Experimental Protocols

Isolation and Purification of Secondary Metabolites

A general protocol for the isolation of compounds from Mallotus microcarpus involves the following steps. Specific details for the separation of each compound require further consultation of the primary literature.

-

Extraction : The air-dried and powdered stems of Mallotus microcarpus (5 kg) were extracted with methanol (10 L x 3) at room temperature for 24 hours.[1] The resulting methanolic extract is then concentrated under reduced pressure.

-

Fractionation : The crude methanol extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

-

Chromatographic Separation : Each fraction is then subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques may include:

-

Column Chromatography (CC) : Using stationary phases like silica gel or Sephadex LH-20, with gradient elution systems of varying solvent polarities.

-

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC with reverse-phase (e.g., C18) or normal-phase columns are used for final purification.

-

Cytotoxicity Testing: MTT Assay

The cytotoxicity of the isolated compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding : Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment : The isolated compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

Incubation : The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization : The medium containing MTT is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

Data Analysis : The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

-

Mandatory Visualizations

References

A Technical Guide to Phenolic Glycosides and Associated Bioactive Compounds from Antiaris africana

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antiaris africana Engler, a large deciduous tree belonging to the Moraceae family, is a significant component of traditional African medicine.[1][2] Various parts of the plant, including the leaves, stem bark, and latex, are utilized in folk medicine to treat a range of ailments such as chest pain, syphilis, nervous disorders, and cancer.[1][2][3][4] Scientific investigations into its phytochemistry have revealed a rich profile of secondary metabolites, including terpenoids, flavonoids, cardiac glycosides, and a diverse array of phenolic compounds.[2][3][5][6]

Among these, phenolic compounds and their glycosides are of particular interest due to their well-documented antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1] Recent studies have focused on isolating these compounds from A. africana and evaluating their therapeutic potential, particularly their cytotoxic and pro-apoptotic effects on cancer cell lines. This guide provides a comprehensive overview of the phenolic glycosides and related phenolic compounds identified in A. africana, summarizing the quantitative data, detailing the experimental protocols used for their isolation and evaluation, and illustrating key processes and mechanisms of action.

Phytochemical Composition and Quantitative Analysis

Analysis of various extracts from A. africana, primarily from the leaves and stem bark, has led to the identification of numerous phenolic compounds, including phenolic acids, flavonoids, and their glycosidic forms.

Identified Phenolic Compounds

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-DAD-QTOF-MS/MS) have been instrumental in identifying the specific phenolic constituents.[1][7] The major identified compounds are listed in Table 1.

Table 1: Major Phenolic and Associated Bioactive Compounds Identified in Antiaris africana

| Compound Class | Specific Compound | Plant Part | Reference |

|---|---|---|---|

| Phenolic Acids | Gallic acid | Leaves | [7][8] |

| Chlorogenic acid | Leaves | [7][8][9] | |

| Caffeic acid | Leaves | [7][8][9] | |

| Ferulic acid | Leaves | [1] | |

| Coumaric acid | Leaves | [1] | |

| Ellagic acid | Leaves | [7][8] | |

| 3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid | Stem Bark | [5] | |

| Flavonoids | Catechin | Leaves | [7][8] |

| Epigallocatechin | Leaves | [7][8] | |

| Rutin (Quercetin glycoside) | Leaves | [1][7][8][9] | |

| Isoquercitrin | Leaves | [7][8] | |

| Quercitrin | Leaves | [7][8] | |

| Quercetin | Leaves | [7][8] | |

| Kaempferol | Leaves | [7][8] | |

| Other Bioactive Compounds | Betulinic acid, Ursolic acid, Oleanolic acid | Stem Bark | [3][5] |

| | Cardiac Glycosides (e.g., Toxicarioside K) | Seeds, Leaves |[1][10] |

Quantitative Data

Quantitative analysis of A. africana leaf extracts provides insight into the concentration of these bioactive constituents. The methanolic extract, in particular, has been shown to be rich in total phenolics and flavonoids.[7]

Table 2: Quantitative Phytochemical Analysis of Antiaris africana Leaf Extracts

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Total Phenolic Content | 243.71 ± 13.18 mg TAE/g extract | Colorimetric (Folin-Ciocalteu) | [7] |

| Total Flavonoid Content | 155.85 ± 9.28 mg QE/g extract | Colorimetric (Aluminum chloride) | [7] |

| Caffeic Acid Content | 35.97 ± 0.02 mg/g extract | HPLC-DAD | [7][9] |

| Rutin Content | 30.37 ± 0.04 mg/g extract | HPLC-DAD | [7][9] |

| Tannin Content | 45.86 ± 2.04 % | Gravimetric |[2] |

Biological Activities

The phenolic compounds and cardiac glycosides present in A. africana extracts contribute to significant biological activities, most notably antioxidant and cytotoxic effects.

Cytotoxic and Pro-Apoptotic Activity

Extracts and isolated compounds from A. africana have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][5] The hydro-alcoholic extract of the leaves, particularly its water fraction (EHA-Aq), was found to be the most active in suppressing cancer cell growth by inducing apoptosis.[1]

Table 3: Cytotoxicity of Antiaris africana Extracts and Isolated Compounds

| Sample | Cell Line(s) | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| EHA-Aq Leaf Fraction | MCF-7 (Breast) | EC₅₀ (Growth Suppression) | 64.6 ± 13.7 | [1] |

| EHA-Aq Leaf Fraction | MCF-7 (Breast) | EC₅₀ (Apoptosis Induction) | 63.5 ± 1.8 | [1] |

| Methanol Stem Bark Extract | DU-145 (Prostate) | IC₅₀ | < 30 | [5][11] |

| Methanol Stem Bark Extract | Hep G2 (Hepatocarcinoma) | IC₅₀ | < 30 | [5][11] |

| Toxicarioside K (Cardiac Glycoside) | SMMC-7721 (Hepatoma) | IC₅₀ | 0.07 | [1][10] |

| Toxicarioside K (Cardiac Glycoside) | SGC-7901 (Gastric) | IC₅₀ | 0.025 | [1][10] |

| 3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid | Hep G2 (Hepatocarcinoma) | IC₅₀ | 3.84 | [11] |

| 3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid | DU-145 (Prostate) | IC₅₀ | 6.24 |[11] |

Antioxidant Activity

The high phenolic content of A. africana extracts is directly correlated with their antioxidant capacity. The methanolic extract and several isolated compounds have shown a significant ability to scavenge free radicals.

Table 4: Antioxidant Activity of Antiaris africana Methanol Extract and Compounds

| Sample | Assay | Result | Reference |

|---|---|---|---|

| Methanol Extract | DPPH Radical Scavenging | > 50% interaction | [5] |

| Betulinic acid | DPPH Radical Scavenging | > 50% interaction | [5] |

| Methyl strophanthinate | DPPH Radical Scavenging | > 50% interaction | [5] |

| 3,3′-dimethoxy-4′-O-β-d-xylopyronosylellagic acid | DPPH Radical Scavenging | > 50% interaction | [5] |

| Methanol Extract | Hydroxyl Radical Scavenging | Effective scavenging at all concentrations tested | [7] |

| Methanol Extract | Nitric Oxide Radical Scavenging | Effective scavenging at all concentrations tested |[7] |

Experimental Methodologies

The isolation and characterization of phenolic glycosides and other bioactive compounds from A. africana involve a multi-step process.

Plant Material, Extraction, and Fractionation

-

Plant Collection : Leaves of Antiaris africana Engler are collected and authenticated by a botanist.

-

Preparation : The plant material is dried in a ventilated area away from direct sunlight and then ground into a fine powder.

-

Extraction : The powder is subjected to parallel extraction, typically with 70% ethanol (to yield a hydro-alcoholic extract, EHA) and water (to yield an aqueous extract, Aq) at room temperature with continuous stirring.[1]

-

Filtration and Concentration : The resulting mixtures are filtered, and the solvents are evaporated under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

Liquid-Liquid Fractionation : The crude EHA extract is dissolved in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to yield fractions designated EHA-EtOAc, EHA-n-BuOH, and the remaining EHA-Aq.[1]

Phytochemical Analysis

-

Method : Ultra-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-DAD-QTOF-MS/MS).[1]

-

Protocol : The most active fraction (e.g., EHA-Aq) is dissolved in a suitable solvent (e.g., methanol/water). The solution is injected into the UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution is performed using mobile phases typically consisting of acidified water and an organic solvent like acetonitrile. The DAD detector records UV-Vis spectra, while the QTOF-MS/MS analyzer provides high-resolution mass data and fragmentation patterns, allowing for the tentative identification of compounds by comparing with literature and databases.[1]

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, AsPC-1, SW-620, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[1]

-

Treatment : Cells are seeded in microplates and treated with serial dilutions of the plant extracts/fractions for a specified period (e.g., 72 hours).

-

Cell Viability/Growth Suppression : Cell viability is assessed using methods like image cytometry or the XTT assay. The concentration that causes 50% of the effect (EC₅₀ or IC₅₀) is calculated from dose-response curves.[1][5]

-

Apoptosis Analysis : To confirm the mechanism of cell death, apoptosis is measured via flow cytometry using annexin V/propidium iodide (PI) staining or by analyzing key apoptotic markers.[1]

Proposed Mechanisms of Action

The cytotoxic effects of A. africana extracts are attributed to a synergistic action of their constituents, including phenolic compounds and cardiac glycosides. The presence of cardiac glycosides in the most active fractions suggests a mechanism involving the induction of apoptosis.[1] It has been shown that cardiac glycosides can inhibit critical cell growth signaling pathways, such as KRAS, and induce the mitochondrial apoptotic pathway through the generation of reactive oxygen species (ROS), leading to ROS-mediated oxidative stress and subsequent cell death.[1]

Conclusion and Future Perspectives

Antiaris africana is a potent source of bioactive phenolic compounds, including phenolic acids and flavonoid glycosides like rutin. Quantitative studies confirm the high concentration of these compounds in its extracts, which exhibit significant antioxidant and cytotoxic activities. The pro-apoptotic effects demonstrated against multiple cancer cell lines highlight the plant's potential as a source for novel anticancer drug leads.

Future research should focus on the bioassay-guided isolation and structural elucidation of novel phenolic glycosides from this plant. Further investigation into the precise molecular mechanisms, including the specific signaling pathways modulated by these compounds, is necessary. In vivo studies are also required to validate the therapeutic efficacy and safety of these compounds, paving the way for their potential development into clinically relevant agents for cancer therapy and other diseases related to oxidative stress.

References

- 1. Cytotoxic and Pro-Apoptotic Effects of Leaves Extract of Antiaris africana Engler (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Safety and Effectiveness of Mist Antiaris, a Herbal Preparation for Treatment of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and In Vitro Evaluation of Oral Capsules from Antiaris: A Convenient Substitute for Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Antiarol Rutinoside: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a glycosidic compound composed of the aglycone antiarol (3,4,5-trimethoxyphenol) and the disaccharide rutinose, is a natural product of interest for its potential pharmacological activities. While direct experimental studies on the mechanism of action of this compound are limited, this technical guide synthesizes the available data on its constituent moieties and structurally related compounds to propose a putative mechanism of action. This document outlines the known biological activities of antiarol, the functional roles of rutinoside, and the well-documented mechanisms of similar flavonoid glycosides. Based on this evidence, this compound is likely to exhibit antioxidant, anti-inflammatory, and cytotoxic properties through the modulation of key cellular signaling pathways. This guide provides a comprehensive overview of the current understanding and a theoretical framework to guide future research and drug development efforts.

Introduction

This compound, chemically known as 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a phenolic glycoside.[1][2] The aglycone, antiarol (3,4,5-trimethoxyphenol), has been isolated from plants such as Cochlospermum vitifolium and is known to be a constituent of plants from the Antiaris genus.[3] The glycone moiety is rutinose, a disaccharide composed of rhamnose and glucose, which is also a key component of the well-known flavonoid, rutin.[4][5]

The plant genus Antiaris, particularly Antiaris africana, has been a source of compounds with demonstrated biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines.[6][7] Phytochemical analysis of Antiaris africana has revealed the presence of flavonoids, cardiac glycosides, and a rutin isomer (a quercetin glycoside), suggesting that these components contribute to the plant's therapeutic properties.[6] While research has focused on crude extracts and other isolated compounds from this plant, the specific mechanism of action of this compound remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a mechanism based on the activities of its components and related molecules.

Chemical Structure and Properties

-

Antiarol: A simple phenolic compound with three methoxy groups attached to the benzene ring.[8] This substitution pattern is expected to influence its solubility, membrane permeability, and interaction with molecular targets. Antiarol is reported to have moderate DPPH free radical scavenging activity.[9][10]

-

Rutinoside: The presence of the rutinose moiety significantly increases the polarity and water solubility of the aglycone. Glycosylation is a common strategy in nature to enhance the stability and bioavailability of secondary metabolites. The sugar moiety can also play a role in receptor recognition and transport across cell membranes.

Proposed Mechanism of Action

Based on the known biological activities of antiarol, rutin, and other flavonoid glycosides, a multi-faceted mechanism of action for this compound is proposed, centered around its antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity

The antioxidant activity of phenolic compounds is a well-established mechanism for cellular protection. Antiarol itself has demonstrated free radical scavenging capabilities.[9][10] Rutin and other flavonoids are potent antioxidants that can act through several mechanisms.[11][12]

Proposed Mechanisms of Antioxidant Action:

-

Direct Radical Scavenging: The phenolic hydroxyl group of antiarol (after potential deglycosylation) can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging radical chain reactions.

-

Chelation of Metal Ions: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of ROS via the Fenton reaction.

-

Upregulation of Endogenous Antioxidant Enzymes: Rutin has been shown to upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Flavonoids, including rutin, are known to possess significant anti-inflammatory properties.[11][13]

Proposed Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.

-

Suppression of Pro-inflammatory Cytokines: Rutin has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11]

-

Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Cytotoxic and Pro-Apoptotic Activity

Extracts from Antiaris africana, which contains a rutin isomer, have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[6][7] This suggests that this compound may also possess anticancer properties.

Proposed Mechanisms of Cytotoxic Action:

-

Induction of Apoptosis: Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: Flavonoids can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Modulation of Cancer-Related Signaling Pathways: This includes the inhibition of pro-survival pathways such as PI3K/Akt and the activation of tumor suppressor pathways.

Caption: Proposed intrinsic pathway of apoptosis induction.

Quantitative Data

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, data from studies on extracts of Antiaris africana and related flavonoid glycosides can provide an indication of potential efficacy.

Table 1: Cytotoxic and Pro-Apoptotic Activity of Antiaris africana Extracts

| Cell Line | Extract/Fraction | Assay | EC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | Water fraction of hydro-alcoholic extract | Cytotoxicity | 64.6 ± 13.7 | [6] |

| MCF-7 (Breast Cancer) | Water fraction of hydro-alcoholic extract | Apoptosis Induction | 63.5 ± 1.8 | [6] |

| AsPC-1 (Pancreatic Cancer) | Water fraction of hydro-alcoholic extract | Cytotoxicity | Equivalent to MCF-7 | [6] |

| SW-620 (Colon Cancer) | Water fraction of hydro-alcoholic extract | Cytotoxicity | Equivalent to MCF-7 | [6] |

| THP-1 (Leukemia) | Water fraction of hydro-alcoholic extract | Cytotoxicity | Equivalent to MCF-7 | [6] |

Table 2: Antioxidant Activity of Solenostemma argel (contains rutin)

| Concentration (µg/mL) | Radical Scavenging Activity (%) | Reference |

| 10 | 12.16 | [14] |

| 320 | 79.31 | [14] |

| 640 | 89.72 | [14] |

| 1280 | 94.37 | [14] |

Experimental Protocols

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Antioxidant Activity Assays

Objective: To determine the direct antioxidant capacity of this compound.

Workflow Diagram:

References

- 1. Antiarol rutiside | C21H32O13 | CID 59002398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rutin - Wikipedia [en.wikipedia.org]

- 5. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Pro-Apoptotic Effects of Leaves Extract of Antiaris africana Engler (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antiarol | TargetMol [targetmol.com]

- 10. Antiarol | 3,4,5-Trimethoxyphenol | Ethers | Ambeed.com [ambeed.com]

- 11. What is the mechanism of Rutin? [synapse.patsnap.com]

- 12. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

In Vitro Studies of Antiarol Rutinoside: A Review of a Novel Bioactive Compound

A comprehensive review of the existing scientific literature reveals a notable absence of in vitro studies specifically focused on "Antiarol rutinoside." Extensive searches for this particular compound have not yielded any published research detailing its isolation, synthesis, or biological evaluation.

The term "antiarol" has been identified in the literature as 3,4,5-trimethoxyphenol, a phenolic compound that has been noted for moderate quorum sensing (QS) inhibitory activity. However, there is no evidence of this molecule being studied in a glycosylated form as "this compound."

While direct research on this compound is not available, the broader categories of its potential constituent parts—phenolic compounds and rutinosides—are well-documented for their diverse biological activities. Rutinosides, which are glycosides of the disaccharide rutinose, are commonly found in a variety of plants. Numerous in vitro studies have demonstrated that different rutinoside-containing flavonoids and phenolic compounds possess a range of effects, including but not limited to:

-

Antioxidant Activity: Many flavonoid rutinosides are potent scavengers of free radicals.

-

Anti-inflammatory Effects: Inhibition of inflammatory pathways is a frequently reported activity.

-

Anticancer Properties: Various rutinosides have been investigated for their cytotoxic effects on cancer cell lines.

-

Antiviral and Antimicrobial Activities: Some rutinosides have shown inhibitory effects against viruses and bacteria.

For instance, well-known rutinosides such as rutin (quercetin-3-O-rutinoside) and isorhamnetin-3-O-rutinoside have been the subject of numerous in vitro investigations, elucidating their mechanisms of action across different cellular models.

At present, a technical guide or whitepaper on the in vitro studies of this compound cannot be compiled due to the lack of published scientific data on this specific compound. The scientific community has not yet reported on the existence or the biological activities of this compound. Future research may potentially explore the synthesis and in vitro evaluation of this novel compound, which would then provide the necessary data for a comprehensive technical analysis. Researchers interested in this area may consider investigating the synthesis of this compound and subsequently exploring its potential bioactivities, drawing parallels from the known effects of other phenolic rutinosides.

Antiarol Rutinoside: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of interest in the field of pharmacology. Primarily isolated from the bark of Pinus yunnanensis, with presence also noted in Mallotus microcarpus and Antiaris africana, this molecule possesses a unique chemical structure that suggests a range of biological activities. This technical guide provides a comprehensive review of the current, albeit limited, scientific literature on this compound. It details its physicochemical properties and delves into its potential therapeutic applications by drawing parallels with structurally similar flavonoid rutinosides. This paper aims to serve as a foundational resource for researchers and professionals in drug development by summarizing existing knowledge and identifying key areas for future investigation. Due to the nascent stage of research on this specific compound, this review extrapolates potential mechanisms and quantitative data from closely related molecules to illustrate its therapeutic promise, while clearly indicating the need for direct empirical validation.

Introduction

This compound (CAS No. 261351-23-9) is a flavonoid glycoside with the molecular formula C₂₁H₃₂O₁₃ and a molecular weight of 492.47 g/mol .[1][2] Its structure features a substituted aromatic core linked to a rutinose sugar moiety. Flavonoid rutinosides as a class are known to exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. While direct research on this compound is sparse, the body of evidence for related compounds suggests that it may hold significant therapeutic potential. This guide will synthesize the available information and provide a framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of future pharmacological studies.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₁₃ | [1][2] |

| Molecular Weight | 492.47 g/mol | [1][2] |

| CAS Number | 261351-23-9 | [1] |

| Natural Sources | Pinus yunnanensis (bark), Mallotus microcarpus, Antiaris africana | [3] |

Table 1: Physicochemical Properties of this compound

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is not extensively available in the current literature. However, based on the well-documented activities of structurally similar flavonoid rutinosides, such as kaempferol-3-O-rutinoside and quercetin-3-O-rutinoside (rutin), we can infer its potential pharmacological profile.

Anti-inflammatory Activity

Flavonoid rutinosides are known to possess potent anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways.

Signaling Pathway:

A likely mechanism of action for the anti-inflammatory effects of this compound involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Flavonoid rutinosides have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory cascade.

Figure 1: Inferred anti-inflammatory signaling pathway of this compound.

Quantitative Data from Related Compounds:

The following table summarizes the inhibitory effects of related flavonoid rutinosides on nitric oxide (NO) production, a key inflammatory mediator.

| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

| Kaempferol-3-O-rutinoside | RAW 264.7 | LPS | ~20 | [4] |

| Quercetin-3-O-rutinoside (Rutin) | RAW 264.7 | LPS | >100 | [4] |

Table 2: Inhibitory Concentration (IC₅₀) of Related Flavonoid Rutinosides on NO Production

Cytotoxic Activity

Several flavonoid glycosides have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Signaling Pathway:

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. Flavonoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Figure 2: Inferred apoptotic signaling pathway of this compound.

Quantitative Data from Related Compounds:

The cytotoxic potential of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hesperetin (aglycone of a rutinoside) | HL-60 (Leukemia) | ~25 | [2] |

| Naringenin (aglycone of a rutinoside) | HL-60 (Leukemia) | ~50 | [2] |

Table 3: Cytotoxic Activity (IC₅₀) of Structurally Related Flavonoid Aglycones

Antioxidant Activity

The phenolic structure of this compound suggests inherent antioxidant properties. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity

Flavonoids have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Sample preparation: A serial dilution of this compound is prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

-

Observation: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data from Related Compounds:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcones (Flavonoid precursors) | Staphylococcus aureus | 31.25 - 125 | [5] |

| Rhein (Anthraquinone) | Staphylococcus aureus | 7.8 - 31.25 | [6] |

Table 4: Minimum Inhibitory Concentration (MIC) of Related Compound Classes

Experimental Protocols

Figure 3: General experimental workflow for the isolation of this compound.

Extraction and Isolation

-

Plant Material Preparation: The bark of Pinus yunnanensis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., several days) with occasional agitation. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

Future Directions and Conclusion

The current body of scientific literature on this compound is limited, presenting a significant opportunity for further research. While its chemical structure and natural sources have been identified, a thorough investigation into its pharmacological properties is warranted.

Key areas for future research include:

-